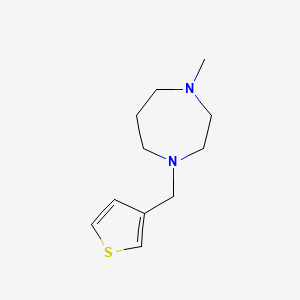

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-12-4-2-5-13(7-6-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAPACNVPLPNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and diazepane derivatives.

Reaction Conditions: The thiophen-3-ylmethyl group is introduced to the diazepane ring through nucleophilic substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the thiophene ring.

Substitution: Nucleophilic substitution reactions are common, where the thiophen-3-ylmethyl group can be replaced with other functional groups using appropriate nucleophiles.

Scientific Research Applications

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

1-[(4-Bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane

- Structure : Replaces the thiophen-3-ylmethyl group with a 4-bromo-thiophen-2-ylmethyl substituent.

- Impact : The bromine atom enhances lipophilicity (higher logP) and may alter halogen bonding interactions with biological targets. Molecular weight increases to 289.24 g/mol compared to the parent compound’s 226.34 g/mol .

- Applications : Brominated thiophenes are often used in cross-coupling reactions for further functionalization.

1-Methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane

Pyridine-Based Analogues

- 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane Structure: Substitutes thiophene with a 6-(trifluoromethyl)pyridin-3-ylmethyl group and replaces the methyl group at the 1-position with benzyl. The trifluoromethyl group is strongly electron-withdrawing, which may reduce electron density in the diazepane ring, affecting receptor binding. Molecular weight: 383.45 g/mol . Applications: Pyridine derivatives are common in kinase inhibitors due to their hydrogen-bonding capabilities.

- 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane (CAS 306934-70-3) Structure: Lacks the methyl group at the 1-position and directly links a 5-(trifluoromethyl)pyridin-2-yl group to the diazepane. Similarity score to the target compound: 0.94 .

Bulky Aromatic Substitutions

- 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane

Sulfonyl-Modified Derivatives

- 1-Methyl-4-((2-methyl-5-nitropyridin-3-yl)sulfonyl)-1,4-diazepane (S11) Structure: Incorporates a sulfonyl group linked to a nitro-pyridine ring. Nitro groups are associated with prodrug activation mechanisms .

Key Comparative Data

| Compound Name | Heterocycle | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane | Thiophene | Methyl, thiophen-3-ylmethyl | 226.34 | Moderate logP (~2.1), metabolic oxidation at thiophene |

| 1-[(4-Bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane | Thiophene | Methyl, 4-bromo-thiophen-2-ylmethyl | 289.24 | High lipophilicity (logP ~3.5), halogen bonding |

| 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane | Pyridine | Benzyl, trifluoromethyl-pyridinyl | 383.45 | Enhanced solubility, electron-withdrawing effects |

| 1-Methyl-4-((2-methyl-5-nitropyridin-3-yl)sulfonyl)-1,4-diazepane | Pyridine | Methyl, sulfonyl-nitro-pyridinyl | 352.38 | High metabolic stability, acidic sulfonyl group |

Biological Activity

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a thiophen-3-ylmethyl group, which contributes to its unique electronic and steric properties. This structural characteristic is crucial for its interaction with biological targets.

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is believed to exert its biological effects through several pathways:

- Target Interactions : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell growth, apoptosis, and inflammation.

- Cyclic Nucleotide Pathways : Similar diazepanes have been shown to influence cyclic nucleotide levels by interacting with phosphodiesterases, which are critical in various cellular processes.

Biological Activity

Research indicates that 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane exhibits significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic processes.

- Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells. The specific pathways involved may include apoptosis induction and cell cycle arrest.

Comparative Analysis

To better understand the unique properties of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane, it is beneficial to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-4-(phenylmethyl)-1,4-diazepane | Phenyl group at the 4-position | Moderate antimicrobial activity |

| 1-Methyl-4-(pyridin-3-ylmethyl)-1,4-diazepane | Pyridine group at the 4-position | Notable effects on neurotransmitter systems |

| 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane | Thiophen group at the 3-position | Promising antimicrobial and anticancer activity |

The presence of the thiophen group in 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane provides distinct electronic characteristics that enhance its biological activity compared to other diazepane derivatives.

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various diazepane derivatives against Staphylococcus aureus and Escherichia coli, revealing that 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane exhibited significant inhibitory effects compared to control groups.

- Cancer Cell Line Research : In vitro tests on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis. The study suggested that this effect could be mediated through the modulation of specific signaling pathways involved in cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.